molecular formula C21H22ClN3O3S B14933039 ethyl (2-{[3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate

Katalognummer: B14933039
Molekulargewicht: 431.9 g/mol
InChI-Schlüssel: XHTBASUDJSKUCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl {2-[3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamido]-1,3-thiazol-4-yl}acetate is a complex organic compound with a molecular formula of C21H22ClN3O3S and a molecular weight of 431.94 g/mol . This compound features a thiazole ring, a pyrrole ring, and a chlorophenyl group, making it a unique and versatile molecule in the field of organic chemistry.

Vorbereitungsmethoden

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Ethyl {2-[3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamido]-1,3-thiazol-4-yl}acetate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Ethyl {2-[3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamido]-1,3-thiazol-4-yl}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl {2-[3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamido]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

When compared to other similar compounds, ethyl {2-[3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamido]-1,3-thiazol-4-yl}acetate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields.

Eigenschaften

Molekularformel

C21H22ClN3O3S

Molekulargewicht

431.9 g/mol

IUPAC-Name

ethyl 2-[2-[[3-(4-chlorophenyl)-4-pyrrol-1-ylbutanoyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C21H22ClN3O3S/c1-2-28-20(27)12-18-14-29-21(23-18)24-19(26)11-16(13-25-9-3-4-10-25)15-5-7-17(22)8-6-15/h3-10,14,16H,2,11-13H2,1H3,(H,23,24,26)

InChI-Schlüssel

XHTBASUDJSKUCR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC(CN2C=CC=C2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.